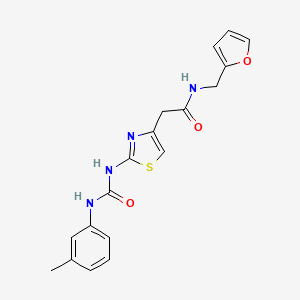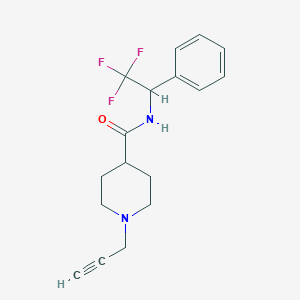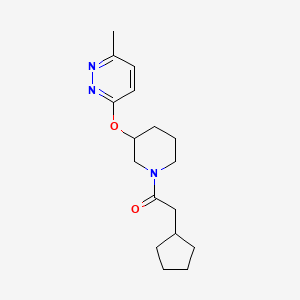
2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various fields of study.
Applications De Recherche Scientifique
Insect Repellent Efficacy
Research on piperidine compounds, like the efficacy evaluation of a piperidine repellent against mosquitoes and black flies, demonstrates significant repellent properties. These studies can inform the development of new insect repellents that are more effective and longer-lasting than current options such as DEET (Debboun et al., 2000).
Neurological Applications
Compounds with piperidine structures have been studied for their potential in neurological applications. For instance, metabotropic glutamate receptor subtype 5 (mGluR5) antagonists have been explored for imaging in psychiatric and neurological disorders, indicating a potential role in diagnostic imaging and therapy (Ametamey et al., 2007).
Antibiotic Development
Research into compounds like GSK1322322, which shares structural similarities with the query compound, contributes to antibiotic development. These studies focus on understanding the metabolism, disposition, and biliary excretion of novel antibiotics, potentially leading to the creation of effective treatments for bacterial infections (Mamaril-Fishman et al., 2014).
Oxidative Stress Markers
The measurement of exhaled ethane as a marker of lipid peroxidation, particularly in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD), illustrates the importance of research into oxidative stress. Such studies could lead to new diagnostic and monitoring tools for oxidative stress-related diseases (Paredi et al., 2000).
Drug Metabolism and Disposition
Investigations into the metabolism and disposition of drugs, such as venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, highlight the complexity of drug metabolism in humans. These studies are crucial for drug development, ensuring the safety and efficacy of new pharmacological treatments (Liu et al., 2017).
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-8-9-16(19-18-13)22-15-7-4-10-20(12-15)17(21)11-14-5-2-3-6-14/h8-9,14-15H,2-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQTOODIFBJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
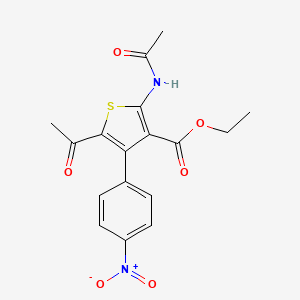

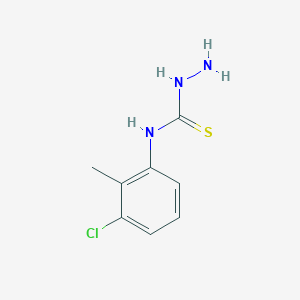
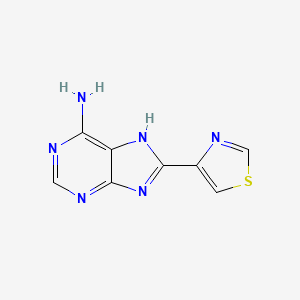
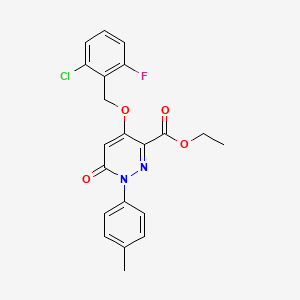
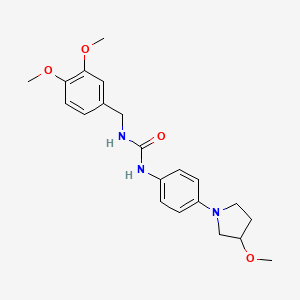
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)

![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)
